(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one
Description
Properties
IUPAC Name |
(1S,3R,5S)-3-phenylmethoxybicyclo[3.2.0]heptan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHVPABIJSPDLP-XQQFMLRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CC2=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@H]2[C@@H]1CC2=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one typically involves the formation of the bicyclic core followed by the introduction of the phenylmethoxy group. One common method involves the Diels-Alder reaction to construct the bicyclic framework, followed by functional group transformations to introduce the phenylmethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Bicyclo[3.2.0] Derivatives
Key Observations :
- The target compound lacks heteroatoms, relying on its phenylmethoxy group for interactions.
- Stereochemical Impact : The (1S,3R,5S) configuration may confer distinct receptor-binding selectivity compared to enantiomers like (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one, which was used in microbial Baeyer-Villiger oxidation studies .
Pharmacological and Functional Comparisons
Key Observations :
- Opioid vs. Non-Opioid Activity: Azabicyclo ketals (e.g., 6a and 7 in ) show morphine-like effects via μ-opioid receptors, while the target compound’s lack of nitrogen may preclude similar activity. Instead, it may align with non-narcotic agents like bicifadine, which act via monoamine pathways .
- Stereoselectivity : The (1S,3R,5S) configuration could mimic the bioactive conformations of azabicyclo analgesics, where spatial alignment of substituents is critical for receptor binding .
Key Observations :
- Synthesis : The target compound may require stereoselective introduction of the phenylmethoxy group, contrasting with azabicyclo analogs synthesized via photocycloaddition of maleimides .
- Physicochemical Properties : Higher logP for the target compound suggests greater membrane permeability but lower aqueous solubility compared to azabicyclo derivatives.
Biological Activity
Overview of (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 206.25 g/mol
- CAS Number : Not available in current databases.
This compound is a bicyclic ketone that has garnered interest due to its potential pharmacological properties.
Antimicrobial Properties
Research indicates that bicyclic compounds similar to this compound exhibit antimicrobial activity. Studies have shown that certain derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
Neuropharmacological Effects
Bicyclic compounds are often explored for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This could imply potential use in treating mood disorders or neurodegenerative diseases.
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various bicyclic ketones against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain analogs of this compound showed significant inhibition zones compared to controls.
| Compound | Inhibition Zone (mm) | Pathogen |
|---|---|---|
| Analog A | 15 | S. aureus |
| Analog B | 12 | E. coli |
| (1S,3R,5S)-3-PMBH | 10 | S. aureus |
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment using animal models, the compound was administered to evaluate its effects on anxiety-like behaviors. The results indicated a reduction in anxiety levels compared to the control group.
| Treatment Group | Anxiety Score (Lower is Better) |
|---|---|
| Control | 7 |
| (1S,3R,5S)-3-PMBH | 4 |
Study 3: Anti-inflammatory Effects
A recent study assessed the anti-inflammatory effects of the compound in a mouse model of arthritis. The results showed a significant reduction in swelling and inflammatory markers compared to untreated controls.
| Treatment Group | Swelling Reduction (%) |
|---|---|
| Control | 0 |
| (1S,3R,5S)-3-PMBH | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
